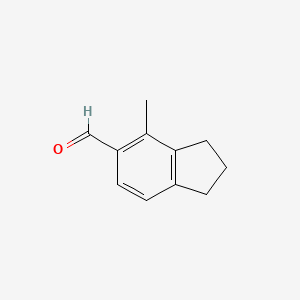
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H12O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields. This compound features a fused ring system with a methyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methyl-1-indanone followed by reduction and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-methyl-1-indanone followed by selective oxidation. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: 4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid
Reduction: 4-Methyl-2,3-dihydro-1H-indene-5-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 4-Methyl-2,3-dihydro-1H-indene-6-carbaldehyde
- 5-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Comparison: While these compounds share a similar indene core structure, the position of the methyl and aldehyde groups can significantly affect their chemical reactivity and biological activity. 4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-10(7-12)6-5-9-3-2-4-11(8)9/h5-7H,2-4H2,1H3 |
InChI Key |
HTGFRRIQCUMPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
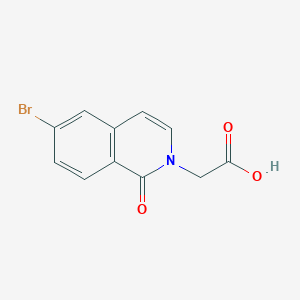
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
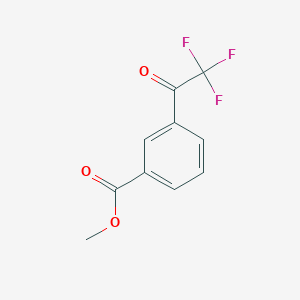
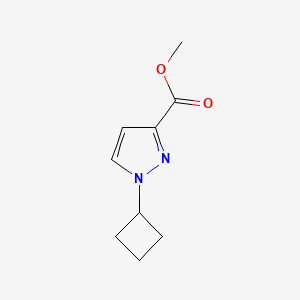
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
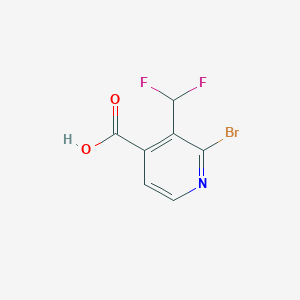
![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
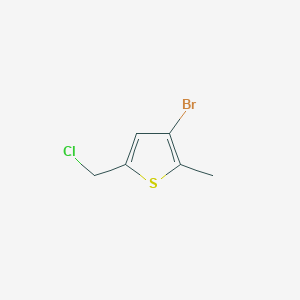
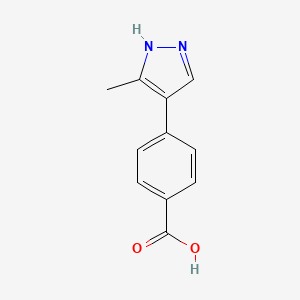
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
